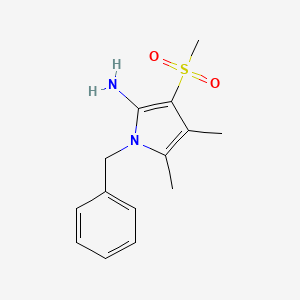

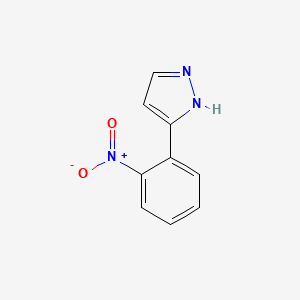

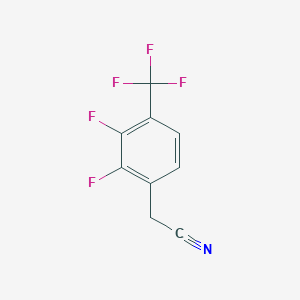

![molecular formula C9H6F3NOS B1301771 6-(Trifluorometil)-2H-benzo[b][1,4]tiazin-3(4H)-ona CAS No. 716-82-5](/img/structure/B1301771.png)

6-(Trifluorometil)-2H-benzo[b][1,4]tiazin-3(4H)-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one (TFMT) is a heterocyclic compound that belongs to the family of thiazines. It is a colorless solid that can be used as a precursor for the synthesis of many derivatives, such as dyes, pharmaceuticals, and other compounds. TFMT is a versatile compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. In addition, TFMT has been studied for its potential applications in the fields of pharmacology, toxicology, and biochemistry.

Aplicaciones Científicas De Investigación

Desarrollo Farmacéutico

El grupo trifluorometilo es cada vez más significativo en los productos farmacéuticos debido a su capacidad para mejorar la actividad biológica y la estabilidad metabólica de los compuestos terapéuticos . El compuesto en cuestión podría servir como precursor para la síntesis de diversas moléculas farmacológicamente activas que exhiben una gama de actividades, tales como propiedades antibacterianas, antifúngicas y antiinflamatorias.

Síntesis de Agroquímicos

En agroquímicos, la porción trifluorometilo es valorada por su contribución al desarrollo de compuestos con actividades pesticidas y herbicidas mejoradas . El compuesto en cuestión podría ser utilizado en la síntesis de nuevos agroquímicos que ofrecen una eficacia mejorada y estabilidad ambiental.

Actividad Insecticida

El compuesto tiene aplicaciones potenciales en la síntesis de insecticidas. Por ejemplo, los derivados del compuesto han mostrado alta actividad insecticida contra Plutella xylostella, una plaga destructiva a nivel mundial . Esto indica su utilidad en el desarrollo de nuevos insecticidas más efectivos.

Síntesis Orgánica

En química orgánica, el compuesto puede ser utilizado en reacciones de trifluorometilación radical. Estas reacciones son cruciales para introducir el grupo trifluorometilo en radicales centrados en carbono, lo que puede conducir a la creación de moléculas orgánicas diversas y complejas .

Mecanismo De Acción

Mode of Action

The exact mode of action of 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is currently unknown due to the lack of specific studies on this compound. It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The trifluoromethyl group in 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one enhances its binding affinity to these enzymes, leading to potential inhibition or modulation of their activity .

Cellular Effects

The effects of 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating the activity of enzymes involved in ROS production, 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one can affect gene expression and cellular metabolism, leading to changes in cell function and viability .

Molecular Mechanism

At the molecular level, 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one exerts its effects through several mechanisms. One key mechanism involves the binding of the trifluoromethyl group to specific sites on target enzymes, leading to inhibition or activation of their catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in altered cellular responses and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one have been studied over various time periods. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one may undergo degradation, leading to changes in its biochemical activity and potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one in animal models vary with dosage. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and protection against oxidative stress . At higher doses, 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one can induce toxic effects, including cellular damage and disruption of metabolic processes . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which may have distinct biochemical properties and effects . The presence of the trifluoromethyl group can also influence the metabolic flux and levels of specific metabolites, further impacting cellular function .

Transport and Distribution

The transport and distribution of 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, where it can exert its biochemical effects . The distribution of 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is also influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is critical for its activity and function. This compound is often directed to specific organelles, such as mitochondria and the endoplasmic reticulum, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one to these compartments, ensuring its proper localization and function .

Propiedades

IUPAC Name |

6-(trifluoromethyl)-4H-1,4-benzothiazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NOS/c10-9(11,12)5-1-2-7-6(3-5)13-8(14)4-15-7/h1-3H,4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCYQWJTDZXFCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(S1)C=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371827 |

Source

|

| Record name | 6-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

716-82-5 |

Source

|

| Record name | 6-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

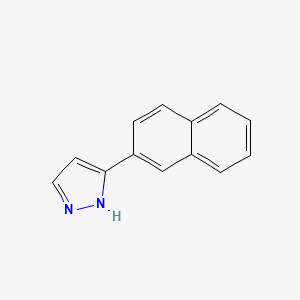

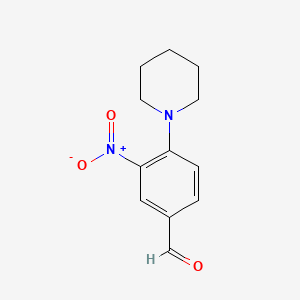

![8-[(Z)-anilinomethylidene]-9,9-dimethyl-9,10-dihydro-7-phenanthridinone](/img/structure/B1301704.png)